molecular formula C25H18FN5O3S B2562196 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 946309-30-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2562196
CAS No.: 946309-30-4
M. Wt: 487.51
InChI Key: SFVAXYCHVOOLST-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H18FN5O3S and its molecular weight is 487.51. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Evaluation

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has shown significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. These compounds exhibit a promising safety profile with a high median effective dose (ED50) and low toxicity, indicating potential for further development as anticonvulsant drugs (Nath et al., 2021).

Antitumor Activity

A series of benzothiazole derivatives have been synthesized and evaluated for their antitumor activity in vitro against a broad spectrum of human tumor cell lines. Certain compounds in this class demonstrated considerable anticancer activity, highlighting the therapeutic potential of benzothiazole-based molecules in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Anti-inflammatory Properties

Another area of application is in the development of antimicrobial and anti-inflammatory agents. Novel benzothiazole and triazole compounds have exhibited promising results in these fields. For instance, certain synthesized triazole compounds tethering the bioactive benzothiazole nucleus have shown significant reductions in reaction times and higher yields under ultrasound irradiation, alongside displaying potent antimicrobial activities against a range of pathogens (Rezki, 2016).

Src Kinase Inhibition and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showing inhibition of c-Src kinase and potent activity against several cancer cell lines, thus representing another promising avenue for cancer therapy (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN5O3S/c26-15-5-8-17(9-6-15)31-24(19-12-27-20-4-2-1-3-18(19)20)29-30-25(31)35-13-23(32)28-16-7-10-21-22(11-16)34-14-33-21/h1-12,27H,13-14H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVAXYCHVOOLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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